(6-bromo-1H-indol-2-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the bromination of 1H-indole-2-carboxaldehyde . The bromine atom replaces a hydrogen atom at the 6-position of the indole ring. The resulting product is (6-bromo-1H-indol-2-yl)methanol .
Molecular Structure Analysis
The compound’s structure consists of an indole ring with a bromine atom at the 6-position and a hydroxymethyl group attached to the nitrogen atom. The hydroxymethyl group provides reactivity for further chemical transformations .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
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Cancer Treatment Indole derivatives have shown potential in the treatment of cancer cells . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .
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Antimicrobial Activity Indole derivatives have been found to exhibit antimicrobial properties . They could potentially be used in the development of new antimicrobial drugs .
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Treatment of Various Disorders Indole derivatives have attracted increasing attention in recent years for their potential in treating various disorders in the human body .
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Antiviral Activity Certain indole derivatives have shown antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
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Anti-inflammatory Activity Indole derivatives also possess anti-inflammatory properties . They could potentially be used in the development of new anti-inflammatory drugs .
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Antioxidant Activity Indole derivatives have been found to exhibit antioxidant properties . They could potentially be used in the development of new antioxidant drugs .
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Antitubercular Activity Indole derivatives have been found to exhibit antitubercular properties . They could potentially be used in the development of new antitubercular drugs .
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Antidiabetic Activity Certain indole derivatives have shown antidiabetic properties . For example, they could potentially be used in the development of new antidiabetic drugs .
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Antimalarial Activity Indole derivatives also possess antimalarial properties . They could potentially be used in the development of new antimalarial drugs .
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Anticholinesterase Activities Indole derivatives have been found to exhibit anticholinesterase activities . They could potentially be used in the development of new drugs for diseases related to cholinesterase, such as Alzheimer’s disease .
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Anti-HIV Activity Certain indole derivatives have shown anti-HIV properties . They could potentially be used in the development of new anti-HIV drugs .
properties
IUPAC Name |
(6-bromo-1H-indol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSVVCNALIWZAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544008 | |
Record name | (6-Bromo-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-bromo-1H-indol-2-yl)methanol | |
CAS RN |
923197-75-5 | |
Record name | (6-Bromo-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-bromo-1H-indol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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